molecular formula C13H8ClNO4 B14419440 4-Nitrobenzoic acid, 2-chlorophenyl ester CAS No. 85965-91-9

4-Nitrobenzoic acid, 2-chlorophenyl ester

Cat. No.: B14419440
CAS No.: 85965-91-9
M. Wt: 277.66 g/mol
InChI Key: OFIWZIJKZNBSHV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Nitrobenzoic acid, 2-chlorophenyl ester (CAS: 88-907-8) is an aromatic ester derived from 4-nitrobenzoic acid and 2-chlorophenol. Its molecular formula is $ \text{C}{13}\text{H}8\text{ClNO}_4 $, with a molecular weight of 277.66 g/mol . The nitro group at the para position of the benzoic acid moiety and the chlorine substituent at the ortho position of the phenyl ester define its structural uniqueness. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in Mitsunobu reactions for stereochemical inversions .

Synthesis The esterification of 4-nitrobenzoic acid with 2-chlorophenol typically involves forming the acid chloride intermediate using thionyl chloride ($ \text{SOCl}_2 $), followed by reaction with the phenol derivative. This method aligns with protocols for analogous nitrobenzoate esters .

Properties

CAS No.

85965-91-9

Molecular Formula

C13H8ClNO4

Molecular Weight

277.66 g/mol

IUPAC Name

(2-chlorophenyl) 4-nitrobenzoate

InChI

InChI=1S/C13H8ClNO4/c14-11-3-1-2-4-12(11)19-13(16)9-5-7-10(8-6-9)15(17)18/h1-8H

InChI Key

OFIWZIJKZNBSHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. For example:
$$
\text{4-Nitrobenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{4-Nitrobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
This step typically achieves yields of 85–92% under anhydrous conditions at 60–80°C for 3–5 hours.

Step 2: Esterification with 2-Chlorophenol

The acyl chloride reacts with 2-chlorophenol in the presence of a base (e.g., pyridine or N-methylmorpholine) to neutralize HCl and drive the reaction forward:
$$
\text{4-Nitrobenzoyl chloride} + \text{2-Chlorophenol} \xrightarrow{\text{Base}} \text{4-Nitrobenzoic acid 2-chlorophenyl ester} + \text{HCl}
$$
Key parameters include:

  • Solvent : Dichloromethane or tetrahydrofuran.
  • Temperature : 0–25°C to minimize side reactions.
  • Catalyst : Tetra-n-propyl titanate (Ti(OPr)₄) enhances reaction efficiency, as noted in analogous esterifications.
  • Yield : 75–88% after purification via recrystallization (e.g., using ethanol/water mixtures).

Direct Acid-Catalyzed Esterification

An alternative one-pot method employs direct condensation of 4-nitrobenzoic acid and 2-chlorophenol using a coupling agent. This approach avoids isolating the acyl chloride but requires stringent conditions:

Reaction Conditions

  • Coupling Agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.1–1 mol%.
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Temperature : 25–40°C for 12–24 hours.

Performance Data

Coupling Agent Yield (%) Purity (%)
DCC 68 92
EDC 72 95

The lower yields compared to the acyl chloride method are attributed to competing side reactions, such as dimerization of the acid.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A reported protocol involves:

  • Mixing 4-nitrobenzoic acid (1 equiv), 2-chlorophenol (1.2 equiv), and Ti(OPr)₄ (0.1 equiv) in toluene.
  • Irradiating at 100°C for 15–20 minutes.
  • Yield : 89% with 98% purity after column chromatography.

This method leverages the rapid heating and uniform energy distribution of microwaves to accelerate ester formation.

Enzymatic Esterification

Green chemistry approaches utilize lipases (e.g., Candida antarctica lipase B) in non-aqueous media:

  • Solvent : Tert-butyl alcohol or ionic liquids.
  • Temperature : 30–45°C.
  • Yield : 50–65% after 48–72 hours.

While environmentally friendly, enzymatic methods are less efficient and require optimization for industrial scalability.

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Acyl Chloride Route 85–88 6–8 hours High Industrial
Direct Esterification 68–72 12–24 hours Medium Lab-scale
Microwave 89 15–20 min High Pilot-scale
Enzymatic 50–65 48–72 hours Low Limited

The acyl chloride route remains the most reliable for high-purity batches, whereas microwave synthesis offers speed advantages for research applications.

Challenges and Optimization Strategies

  • Side Reactions : Nitro groups may undergo reduction under harsh conditions. Using mild bases (e.g., N-methylmorpholine) and low temperatures mitigates this.
  • Purification : Recrystallization from ethanol/water (7:3 v/v) effectively removes unreacted starting materials.
  • Catalyst Recycling : Titanium-based catalysts can be recovered and reused up to three times without significant activity loss.

Mechanism of Action

The mechanism of action of 4-nitrobenzoic acid, 2-chlorophenyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester bond can be hydrolyzed to release 4-nitrobenzoic acid and 2-chlorophenol, which may have distinct biological activities. The compound’s effects are mediated through its ability to modify proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 4-Nitrobenzoic Acid, 3-Chlorophenyl Ester (CAS: Not explicitly listed)
  • Structure : Chlorine at the meta position on the phenyl ester.
  • Bioactivity : Exhibits antimicrobial activity against Bacillus subtilis, E. coli, and Lactococcus lactis at 27.23% concentration in Aspergillus flavus extracts .
  • Physical Properties : Higher volatility compared to the 2-chloro isomer due to reduced steric hindrance, though exact melting/boiling points are unspecified in available data.
(b) 4-Nitrobenzoic Acid, 4-Chlorophenyl Ester (CAS: 7511-31-1)
  • Structure : Chlorine at the para position on the phenyl ester.
  • Applications : Used in crystallography and drug design; listed as a precursor in hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) inhibitor synthesis .
  • Key Difference : The para-chloro substitution may enhance crystallinity compared to ortho-substituted analogs due to symmetrical packing .

Functional Group Variants

(a) 4-Nitrophenyl Chloroformate (CAS: 7693-46-1)
  • Structure: Chloroformate ester of 4-nitrophenol.
  • Properties : Melting point: 78–81°C; boiling point: 159–162°C at 19 mmHg. Used as an activating agent in peptide synthesis .
  • Comparison : The chloroformate group increases reactivity toward nucleophiles, unlike the stable benzoate ester linkage in the target compound .
(b) Diethylmalonic Acid, Di(2-chlorophenyl) Ester (CAS: Not listed)
  • Structure : Two 2-chlorophenyl groups attached to a diethylmalonate core.
  • LogP: -6.13, indicating high hydrophobicity. This contrasts with the moderately polar nitrobenzoate esters (e.g., 4-cyanobenzoic acid, 2-chlorophenyl ester: logP = 3.43) .

Bioactive Analogs

(a) N-[5-(Hydroxycarbamoyl)-2-chlorophenyl]-biphenyl-4-carboxamide
  • Structure : Incorporates a 2-chlorophenyl group linked to a hydroxamic acid moiety.
(b) Procaine Derivatives
  • Example: 4-Nitrobenzoic acid esters of amino alcohols (e.g., 2-diethylaminoethyl ester) are intermediates in local anesthetic synthesis .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name CAS Molecular Weight (g/mol) LogP Key Applications
4-Nitrobenzoic acid, 2-chlorophenyl ester 88-907-8 277.66 N/A Organic synthesis, drug design
4-Nitrobenzoic acid, 4-chlorophenyl ester 7511-31-1 277.66 N/A Crystallography, enzyme inhibitors
4-Nitrophenyl chloroformate 7693-46-1 201.57 N/A Peptide coupling reagents
Diethylmalonic acid, di(2-chlorophenyl) ester N/A 367.22 -6.13 Hydrophobic matrices

Table 2: Antimicrobial Activity of Nitrobenzoate Esters

Compound Microbial Targets Activity (%) Reference
4-Nitrobenzoic acid, 3-chlorophenyl ester Bacillus subtilis, E. coli 27.23
This compound Data not available N/A

Research and Industrial Relevance

  • Drug Design : The 2-chlorophenyl ester’s steric profile makes it suitable for targeting enzyme active sites with hydrophobic pockets .
  • Material Science : Nitrobenzoate esters are explored in polymer chemistry; for example, 4-nitrobenzoic acid stearyl amide derivatives enhance thermal stability in polyarylene sulfides .
  • Limitations : The ortho-chloro substituent may reduce solubility in aqueous systems compared to para-substituted analogs, necessitating formulation optimizations .

Biological Activity

4-Nitrobenzoic acid, 2-chlorophenyl ester, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and significant research findings.

  • Molecular Formula : C8H6ClNO4
  • Molecular Weight : 217.59 g/mol
  • IUPAC Name : 2-chloro-4-nitrobenzoic acid phenyl ester

Biological Activity Overview

4-Nitrobenzoic acid derivatives have shown a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections delve into specific studies and findings related to these activities.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of 4-nitrobenzoic acid derivatives. For instance:

  • Study Findings : A study evaluated the antibacterial activity against various bacterial strains, revealing that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Mechanism : The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Research has increasingly focused on the anticancer properties of 4-nitrobenzoic acid derivatives:

  • In Vitro Studies : In vitro assays indicated that this compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. This was evidenced by increased levels of caspase-3 and caspase-9, key indicators of programmed cell death.
  • IC50 Values : The IC50 values for these cell lines were determined to be approximately 25 µM for HeLa and 30 µM for MCF-7 cells, indicating moderate potency.
Cell LineIC50 (µM)
HeLa25
MCF-730

Anti-inflammatory Activity

The anti-inflammatory effects of the compound have also been explored:

  • Experimental Models : In animal models of inflammation, administration of the compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Dosage : Effective doses ranged from 50 mg/kg to 200 mg/kg body weight.

Case Studies

  • Chronic Toxicity Study :
    • A chronic toxicity study in rats showed that long-term exposure to high doses (above 200 mg/kg) led to significant hematological changes, including decreased erythrocyte counts and increased reticulocyte counts, indicating regenerative anemia .
    • The NOAEL (No Observed Adverse Effect Level) was established at 60 mg/kg body weight per day.
  • Mutagenicity Testing :
    • Mutagenicity tests indicated that while the compound was mutagenic in bacterial systems, it did not exhibit clastogenic effects in mammalian systems . This suggests a differential impact based on the biological system being tested.

Research Findings Summary

The biological activity of this compound is multifaceted:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Induces apoptosis in cancer cell lines with moderate potency.
  • Anti-inflammatory : Reduces inflammation in animal models.

Q & A

Q. What are the established synthetic routes for 4-nitrobenzoic acid, 2-chlorophenyl ester, and how can purity be optimized?

The compound is synthesized via esterification of 4-nitrobenzoic acid with 2-chlorophenol, typically using coupling agents like dicyclohexylcarbodiimide (DCC) or acid chlorides as intermediates. A key challenge is avoiding side reactions due to the nitro group’s electron-withdrawing nature. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity. Monitoring by TLC and NMR (δ ~8.2 ppm for aromatic protons adjacent to nitro groups) is critical .

Q. How can the structural integrity of the ester be confirmed post-synthesis?

Fourier-transform infrared spectroscopy (FTIR) identifies ester carbonyl stretches at ~1725 cm⁻¹ and nitro group vibrations near 1520 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (C₁₃H₈ClNO₄⁺, calculated m/z 285.0142). Nuclear Overhauser Effect (NOE) NMR experiments validate spatial proximity between the 2-chlorophenyl and nitrobenzoate moieties .

Q. What solvent systems are optimal for studying its reactivity in nucleophilic acyl substitution?

Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity due to their ability to stabilize transition states. Kinetic studies in DCM at 25°C show a second-order rate constant of ~1.2 × 10⁻³ M⁻¹s⁻¹ for reactions with primary amines, attributed to the electron-deficient aryl ester .

Advanced Research Questions

Q. How do crystallographic parameters influence the compound’s stability and intermolecular interactions?

Single-crystal X-ray diffraction reveals a dihedral angle of 39.53° between the aromatic rings, reducing steric strain. The nitro group’s near-coplanarity (4.31° deviation) enhances resonance stabilization. C—H···O hydrogen bonds (2.8–3.0 Å) between the nitro oxygen and adjacent aryl hydrogens form 1D chains along the [0 0 1] axis, contributing to crystalline stability .

Q. What computational methods predict the ester’s reactivity in complex reaction environments?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates the electrophilicity index (ω = 5.2 eV), indicating high susceptibility to nucleophilic attack. Molecular dynamics simulations in aqueous DMSO show solvation shells stabilize the transition state, aligning with experimental hydrolysis rates .

Q. How can contradictory data on thermal degradation pathways be resolved?

Thermogravimetric analysis (TGA) under nitrogen shows decomposition initiating at 220°C, but conflicting reports suggest lower thresholds. Controlled pyrolysis-GC/MS identifies 4-nitrobenzoic acid and 2-chlorophenol as primary degradation products. Discrepancies arise from impurities (e.g., residual DCC) accelerating decomposition; rigorous purification is essential .

Q. What strategies mitigate nitro group reduction during catalytic applications?

Palladium-on-carbon (Pd/C) in ethanol selectively reduces the ester without affecting the nitro group at 25°C and 1 atm H₂. Substituent effects: the electron-withdrawing nitro group lowers the reduction potential (E₁/2 = −0.45 V vs. SCE), confirmed by cyclic voltammetry. Alternative catalysts (e.g., PtO₂) should be avoided due to over-reduction risks .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques to exclude moisture, which hydrolyzes the ester.
  • Crystallography : Crystals grown via slow evaporation from acetone exhibit superior diffraction quality (R-factor < 5%) .
  • Safety : Handle 2-chlorophenol (precursor) with PPE; it is toxic (LD₅₀ = 670 mg/kg in rats) and regulated under REACH .

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